An In-depth Technical Guide to 1,3-Bis(tert-butylperoxyisopropyl)benzene (CAS: 2212-81-9)
An In-depth Technical Guide to 1,3-Bis(tert-butylperoxyisopropyl)benzene (CAS: 2212-81-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Bis(tert-butylperoxyisopropyl)benzene, a bifunctional organic peroxide widely utilized in polymer chemistry. It covers its core properties, safety protocols, and primary applications, presenting data in a clear and accessible format for technical professionals.
Chemical Identification and Core Properties
1,3-Bis(tert-butylperoxyisopropyl)benzene, also known as BIPB, is an organic peroxide characterized by the presence of two tert-butylperoxyisopropyl groups attached to a benzene ring at the 1 and 3 positions.[1] Its primary role is as a crosslinking agent for a variety of polymers.[2][3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2212-81-9 | [1] |
| Molecular Formula | C20H34O4 | [1] |
| Molecular Weight | 338.48 g/mol | [1][5] |
| Appearance | White crystalline solid/powder | [6][7] |
| Melting Point | 49-52 °C | [1][7] |
| Boiling Point | 360 °C (estimated) | [2] |
| Density | 1.042 g/cm³ at 20 °C | [6][7] |
| Solubility in Water | 0.04 mg/L at 20 °C (Insoluble) | [6][7] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, and carbon tetrachloride | [8] |
| Theoretical Active Oxygen | 9.45% | [8] |
| Log Pow | 7.3 at 20 °C |[6] |
Safety and Handling
As an organic peroxide, this compound is classified as a strong oxidizer and may cause fire. It is sensitive to heat and contamination, and a dangerous self-accelerating decomposition can occur.[9]
Table 2: Hazard and Safety Information | Hazard Category | Description | Source(s) | | :--- | :--- | :--- | | GHS Classification | Organic peroxides, Type D; Hazardous to the aquatic environment, Chronic Category 4 |[7] | | Signal Word | Danger |[7] | | Hazard Statements | H242: Heating may cause a fire |[7] | | Primary Hazards | Strong oxidizer, may cause fire, risk of explosion in contact with impact |[7] | | Health Effects | Irritating to eyes; may cause respiratory tract irritation. May be harmful if inhaled or absorbed through the skin. | | First Aid (Eyes) | Flush with plenty of water for at least 15 minutes and seek medical aid.[10] | | First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10] | | First Aid (Ingestion) | Do not induce vomiting. Rinse mouth with water and get medical aid.[10] | | First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration.[6][10] |
Experimental Protocol: Standard Handling and Storage
-
Engineering Controls : Use in a well-ventilated place, preferably with explosion-proof ventilation equipment.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[6][11]
-
Skin Protection : Wear chemical-impermeable and fire/flame-resistant gloves and protective clothing.[6][11]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11][12]
-
-
Handling Precautions : Avoid formation of dust and aerosols.[6] Keep away from heat, sparks, open flames, and other ignition sources.[5][6] Avoid mechanical shock and friction.[10] Use non-sparking tools and ground/bond container and receiving equipment.[5][6]
-
Storage Conditions : Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6] Keep refrigerated below 4°C (39°F).[10] Do not store near combustible materials or reducing agents.[10] Protect from sunlight.[6]
Experimental Protocol: Spill and Leak Cleanup
-
Immediate Actions : Remove all sources of ignition.[6][12] Evacuate personnel to a safe area.[6]
-
Containment (Small Spills) : Dampen the solid spill material with 60-70% ethanol to reduce dust and reactivity.[12]
-
Cleanup : Carefully vacuum or sweep up the dampened material and place it into a suitable, closed container for disposal.[6] Use spark-proof tools and explosion-proof equipment.[6]
-
Decontamination : Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[12]
-
Disposal : Dispose of contents/container in accordance with federal, state, and local regulations.[6]
Reactivity and Thermal Decomposition
The utility of 1,3-Bis(tert-butylperoxyisopropyl)benzene stems from its controlled thermal decomposition. The peroxide bonds (O-O) are inherently weak and break under thermal stress to form highly reactive free radicals.[13]
Table 3: Thermal Stability and Decomposition Data
| Parameter | Value | Source(s) |
|---|---|---|
| Self-Accelerating Decomposition Temp. (SADT) | 80 °C | [8] |
| 10-hour Half-life Temperature | 114-120 °C | [2][8] |
| 1-hour Half-life Temperature | 134 °C | [2] |
| 1-minute Half-life Temperature | 182 °C | [8] |
| Activation Energy | 152.69 kJ/mol | [2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, acetone, methane | |
The decomposition process is initiated by heat, which causes homolytic cleavage of the peroxide bonds, generating tertiary oxyradicals. These radicals are the active species that initiate crosslinking reactions in polymers.[14]
Applications in Research and Industry
The primary industrial application of this compound is as a crosslinking agent (also known as a vulcanizing agent) for a wide range of elastomers and thermoplastics.[2][3][15]
-
Polymer Crosslinking : It is used to create three-dimensional networks in polymers such as chlorinated polyethylene (CPE), EPDM rubber, ethylene-vinyl acetate (EVA) copolymers, silicone rubber, nitrile rubber, and fluororubbers.[2]
-
High Efficiency : It is noted for its high crosslinking efficiency. Compared to dicumyl peroxide (DCP), only about two-thirds of the amount is needed to achieve the same crosslinking effect, which also results in less odor in the final product.[2][13]
-
Polymerization Initiator : The free radicals generated during its decomposition can initiate polymerization reactions.[13][14] Its bifunctional nature allows it to initiate two polymer chains, making it an effective initiator.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,3-Di(Tert-butylperoxy Isopropyl)Benzene - Dolenchem [dolenchem.com]
- 3. indiamart.com [indiamart.com]
- 4. Bis(tert-butyldioxyisopropyl)benzene | 25155-25-3 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. gestis.dguv.de [gestis.dguv.de]
- 8. ãBis (tert.butylperoxyisopropyl) benzeneãCAS No 25155-25-3 Also Named As Di(tert.butylperoxyisopropyl)benzene and Short Name BIPB and Crosslinking Agent BIPB Counter Type to PERKADOX 14 Manufacturers and Suppliers China - Factory - Richem International [wfrichem.com]
- 9. Bis(tert-butyldioxyisopropyl)benzene | C20H34O4 | CID 11856263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. BIS(TERT-BUTYLDIOXYISOPROPYL)BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 1,3-Bis(tert-butylperoxyisopropyl)benzene | 2212-81-9 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sihaulichemicals.co.in [sihaulichemicals.co.in]
